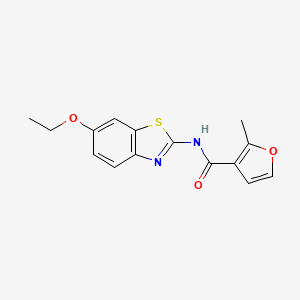![molecular formula C17H26N2O3 B5881643 N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5881643.png)
N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide, commonly known as MTEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
MTEP has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including autism spectrum disorders, fragile X syndrome, Parkinson’s disease, and drug addiction. It has also been shown to have potential in the treatment of anxiety and depression.
Mecanismo De Acción
MTEP is a selective antagonist of the N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide receptor, which is involved in the regulation of glutamate neurotransmission. By blocking the activity of this receptor, MTEP can modulate the release of glutamate and other neurotransmitters, resulting in a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
MTEP has been shown to have a range of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of dopamine release, and the reduction of oxidative stress. It has also been shown to have neuroprotective effects, reducing the damage caused by ischemia and other forms of brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTEP is a useful tool for studying the role of N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide in various physiological and pathological processes. It has been used extensively in animal models to investigate the potential therapeutic applications of N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide antagonists. However, it is important to note that MTEP has limitations in terms of its selectivity and specificity, and caution should be exercised when interpreting the results of experiments using this compound.
Direcciones Futuras
There are many potential future directions for research on MTEP and related compounds. These include the development of more selective and specific N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide antagonists, the investigation of the role of N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide in various neurological and psychiatric disorders, and the development of new therapeutic applications for these compounds. Additionally, further research is needed to fully understand the biochemical and physiological effects of MTEP and related compounds, and to determine the optimal dosing and administration strategies for these compounds in clinical settings.
Conclusion:
In conclusion, MTEP is a selective antagonist of the N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide receptor that has potential therapeutic applications in various neurological and psychiatric disorders. It has a range of biochemical and physiological effects, and is a useful tool for studying the role of N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide in various physiological and pathological processes. However, caution should be exercised when interpreting the results of experiments using this compound, and further research is needed to fully understand its potential therapeutic applications and mechanisms of action.
Métodos De Síntesis
MTEP can be synthesized using a multi-step process that involves the reaction of 2,3,5-trimethylphenol with 2-chloroacetyl chloride to form 2-(2,3,5-trimethylphenoxy)acetyl chloride. This intermediate is then reacted with morpholine to form N-(2-(4-morpholinyl)ethyl)-2-(2,3,5-trimethylphenoxy)acetamide, which is then further purified to obtain MTEP.
Propiedades
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-(2,3,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-13-10-14(2)15(3)16(11-13)22-12-17(20)18-4-5-19-6-8-21-9-7-19/h10-11H,4-9,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUURVJMZYORIMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NCCN2CCOCC2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(morpholin-4-yl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-trifluoro-N-{[(2-methoxyphenyl)amino]carbonyl}acetamide](/img/structure/B5881561.png)


![9-allyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5881581.png)
![N-(4-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5881600.png)



![N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5881628.png)



![N-(3-acetylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5881661.png)
![1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5881666.png)